5-Aminoisatoic anhydride

Description

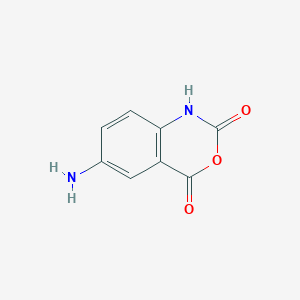

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQDLBKVHJXPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937577 | |

| Record name | 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169037-24-5 | |

| Record name | 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Aminoisatoic Anhydride: Structure, Properties, and Applications in Modern Synthesis

Executive Summary

5-Aminoisatoic anhydride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of isatoic anhydride, it possesses a highly reactive cyclic anhydride structure, making it a versatile precursor for a wide array of complex molecules. The presence of a primary amino group at the C5 position further enhances its utility, offering an additional site for functionalization and influencing the electronic properties of the benzoxazine dione core. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key applications of this compound, with a focus on its role as a building block in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.

Physicochemical and Structural Properties

Identity and Nomenclature

-

Systematic Name: 6-Amino-2H-3,1-benzoxazine-2,4(1H)-dione

-

Common Name: this compound

-

CAS Number: 169037-24-5

-

Molecular Formula: C₈H₆N₂O₃

-

Molecular Weight: 178.14 g/mol

Core Physicochemical Data

The physical properties of this compound are summarized below. For context, data for the parent compound, isatoic anhydride, is also included where specific data for the 5-amino derivative is not readily published. The addition of the polar amino group is expected to increase its melting point and alter its solubility profile.

| Property | This compound | Isatoic Anhydride (Parent Compound) |

| Physical Form | Solid[1] | White solid, crystals from alcohol[2][3] |

| Melting Point | >300 °C[1] | ~243 °C (with decomposition)[2][3] |

| Solubility | Data not widely published. Expected to be soluble in polar aprotic solvents like DMF and DMSO. | Miscible with hot alcohol and acetone; insoluble in ether, benzene, and chloroform[2]. |

| InChI Key | QEQDLBKVHJXPJA-UHFFFAOYSA-N[1] | TXJUTRJFNRYTHH-UHFFFAOYSA-N[3][4][5] |

Structural Analysis & Spectroscopic Profile

The structure of this compound is characterized by a fused benzene and a 1,3-oxazinane-2,4-dione ring system. The anhydride moiety confers significant electrophilicity to the two carbonyl carbons (C2 and C4).

Spectroscopic Characterization (Predicted and Inferred):

While specific, published spectra for this compound are not widely available, its spectroscopic characteristics can be reliably predicted based on the known data for isatoic anhydride and the electronic effects of an aromatic amine.

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum would show distinct signals for the aromatic protons. The C5-amino group protons would likely appear as a broad singlet. The aromatic protons on the benzene ring would appear as a set of coupled multiplets, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing anhydride ring. The NH proton of the anhydride ring would appear as a broad singlet at a downfield chemical shift (>10 ppm), similar to that seen for isatoic anhydride itself[6].

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The two carbonyl carbons of the anhydride would be the most downfield, typically in the 160-170 ppm range. Aromatic carbons would appear in the 110-150 ppm region, with the carbon attached to the amino group (C5) showing an upfield shift compared to its counterpart in isatoic anhydride.

-

Infrared (IR) Spectroscopy: The most characteristic feature for anhydrides is the presence of two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric vibrations[7]. For cyclic anhydrides, these typically appear around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹[8]. Additional key peaks would include N-H stretching vibrations for both the amine and the anhydride NH group (around 3300-3500 cm⁻¹) and C-N stretching bands.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 178. A characteristic fragmentation pattern for isatoic anhydrides involves the loss of CO₂ (44 Da) followed by the loss of CO (28 Da)[2][4].

Chemical Reactivity and Mechanistic Insights

Electrophilicity and Ring-Opening Reactions

The core reactivity of this compound is defined by the two electrophilic carbonyl carbons within the anhydride ring. This structure is susceptible to nucleophilic attack, leading to a ring-opening reaction. This is the foundational mechanism for its use as a synthetic building block[3]. Common nucleophiles such as amines, alcohols, and water will readily open the ring to form 2-aminobenzoyl derivatives[3]. The reaction with amines is particularly useful as it generates an ortho-aminobenzamide intermediate, which can then participate in subsequent cyclization reactions.

Mechanism of Nucleophilic Acyl Substitution

The reaction with a primary amine (R'-NH₂) serves as a classic example of its reactivity, which proceeds via a nucleophilic acyl substitution pathway. This is often the first step in multicomponent reactions to build heterocyclic scaffolds[9][10].

-

Nucleophilic Attack: The nucleophilic amine attacks one of the carbonyl carbons (typically the more reactive C4 position) of the anhydride.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, cleaving the C-O bond of the anhydride ring. This results in the formation of an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid readily loses carbon dioxide (CO₂) to generate a 2,5-diaminobenzamide derivative. This intermediate is primed for further reactions.

Caption: Mechanism of amine-mediated ring-opening of this compound.

Influence of the C5-Amino Group

The C5-amino group is a moderately activating, ortho, para-directing group. Its electron-donating nature increases the nucleophilicity of the benzene ring, which can influence subsequent electrophilic aromatic substitution reactions if desired. More importantly, it provides a secondary reaction handle for building more complex, fused heterocyclic systems or for attachment to polymers and biomolecules.

Synthesis and Handling

Representative Synthesis Protocol

While numerous proprietary methods exist, a common and effective laboratory synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene[11][12]. The following is a representative protocol adapted for the synthesis of the 5-amino derivative from 2,5-diaminobenzoic acid.

Materials:

-

2,5-Diaminobenzoic acid

-

Dioxane (anhydrous)

-

Triphosgene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: Suspend 2,5-diaminobenzoic acid in anhydrous dioxane in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Phosgene Equivalent Addition: While stirring under an inert atmosphere, slowly add a solution of triphosgene (a safer solid equivalent to phosgene) in anhydrous dioxane to the suspension at room temperature. Causality Note: The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: Gently heat the mixture to reflux (approx. 100 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by the evolution of HCl gas (which should be scrubbed).

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold dioxane and then with a non-polar solvent like hexane to remove residual impurities. Dry the product under vacuum. Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Safety and Handling

This compound is classified as an acute oral toxicant and causes skin and eye irritation[1].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. Use a dust mask if necessary.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Applications in Research and Development

Key Building Block for Heterocyclic Scaffolds

The primary application of this compound is as a precursor to substituted quinazolinones and other related heterocyclic systems[9]. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[9].

Workflow: One-Pot Synthesis of Quinazolinone Derivatives

A highly efficient method for synthesizing quinazolinone derivatives is through a three-component reaction involving this compound, a primary amine, and an aldehyde or ketone[13][14]. This one-pot synthesis is valued for its atom economy and operational simplicity.

Caption: Workflow for the three-component synthesis of quinazolinones.

Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted-2,3-dihydroquinazolin-4(1H)-one [13]

-

Initial Reaction: In a round-bottom flask, combine this compound (1 mmol), a primary amine (e.g., aniline, 1.1 mmol), and a suitable catalyst (e.g., a Lewis or Brønsted acid) in a solvent such as ethanol (5 mL).

-

Intermediate Formation: Heat the mixture under reflux for approximately 1 hour. During this step, the amine opens the anhydride ring, followed by decarboxylation to form the benzamide intermediate.

-

Aldehyde Addition: Add an aromatic aldehyde (e.g., benzaldehyde, 1 mmol) to the reaction mixture.

-

Cyclization: Continue to reflux the mixture. The reaction progress is monitored by TLC. The benzamide intermediate condenses with the aldehyde, followed by an intramolecular cyclization and dehydration to form the final dihydroquinazolinone product.

-

Workup and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Application in Bioconjugation and Drug Delivery

Derivatives of isatoic anhydride are being explored for their utility in bioconjugation chemistry. The anhydride can react with nucleophilic groups on biomolecules, such as the lysine residues in proteins. This allows for the attachment of payloads, such as drugs or imaging agents, to antibodies to create antibody-drug conjugates (ADCs). The C5-amino group on this compound provides a convenient point for pre-attaching the desired payload before conjugation to the biomolecule.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the predictable reactivity of its cyclic anhydride core. Its ability to participate in efficient, often one-pot, multicomponent reactions makes it a powerful tool for the rapid generation of molecular complexity. For researchers in drug discovery, it provides a reliable entry point to the synthesis of quinazolinone libraries and other pharmacologically relevant heterocycles. As the demand for targeted therapeutics and functional materials grows, the strategic application of versatile building blocks like this compound will continue to be a cornerstone of innovative chemical synthesis.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 1-15.

- Ou, K., et al. (2012). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. Polymers, 4(3), 1347-1361.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- El-Sayed, N. N. E. (2022). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth.

- Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45.

- ResearchGate. (2024). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.

- PubChem. (n.d.). Isatoic Anhydride. National Center for Biotechnology Information.

- Kovalskyy, V. Y., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures.... Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 963–968.

- Supplementary Information. (n.d.). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides.

- Wikipedia. (n.d.). Isatoic anhydride.

- NIST. (n.d.). Isatoic anhydride. NIST Chemistry WebBook.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of anhydrides.

- Google Patents. (n.d.). CN104402840B - Synthesis process of isatoic anhydride.

- Bevan, D. R. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 26(11), 3123.

- Tian, N., et al. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. ResearchGate.

- Behnisch, I., et al. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Polymers, 10(1), 1.

- SpectraBase. (n.d.). Isatoic anhydride - Optional[13C NMR] - Spectrum.

- NIST. (n.d.). Isatoic anhydride. NIST Chemistry WebBook.

- Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.

- Inamura, Y., et al. (2020). Crystal structure of anhydrous 5-aminotetrazole and its high-pressure behavior. CrystEngComm, 22(34), 5644-5650.

- ResearchGate. (2024). Measurement and correlation of the solubility of maleic anhydride in different organic solvents.

- Zibo Anquan Chemical Co., Ltd. (2023). Data display of infrared spectral maleic anhydride ir peaks.

- NIST. (n.d.). Maleic anhydride. NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 4. Isatoic anhydride [webbook.nist.gov]

- 5. Isatoic anhydride [webbook.nist.gov]

- 6. Isatoic Anhydride(118-48-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Data display of infrared spectral maleic anhydride ir peaks - Knowledge - Anquan Chemical [zbaqchem.com]

- 9. Research Portal [repository.lib.umassd.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Isatoic Anhydrides: Principles and Application to 5-Aminoisatoic Anhydride

Introduction: The Strategic Importance of the Isatoic Anhydride Scaffold

Isatoic anhydrides, chemically defined as 2H-3,1-benzoxazine-2,4(1H)-diones, are exceptionally versatile heterocyclic scaffolds.[1] Their unique reactivity, characterized by a susceptibility to ring-opening by various nucleophiles, makes them invaluable building blocks in organic synthesis. This utility is particularly pronounced in the fields of drug discovery and materials science, where they serve as precursors to a wide array of more complex molecules, including quinazolinones, benzodiazepines, and various pharmacologically active agents.[2][3] The introduction of functional groups, such as the amino group in 5-aminoisatoic anhydride, further expands their synthetic potential, allowing for subsequent chemical modifications and the development of novel compounds with tailored properties.[4]

This guide provides an in-depth examination of the synthesis of isatoic anhydrides, focusing on the core chemical principles, a comparative analysis of cyclization reagents, and a detailed, field-proven protocol. While this document addresses the synthesis of this compound, it begins by clarifying a crucial prerequisite regarding the starting material to ensure a foundational understanding of the reaction mechanism.

Part 1: Foundational Principles of Isatoic Anhydride Cyclization

A common misconception involves the direct conversion of substituted phthalic acids to isatoic anhydrides. The user's topic specifies the synthesis of this compound from 3-aminophthalic acid. However, this transformation is not chemically feasible for forming the isatoic anhydride ring system.

-

The Core Requirement: The formation of the 2H-3,1-benzoxazine-2,4(1H)-dione core is fundamentally a reaction between an ortho-amino benzoic acid and a carbonylating agent.[1][5] The intramolecular cyclization involves the nucleophilic amino group and the adjacent carboxylic acid.

-

The Fate of 3-Aminophthalic Acid: 3-Aminophthalic acid is an ortho-dicarboxylic acid. When subjected to dehydrating or cyclizing conditions analogous to those used for isatoic anhydride synthesis, it will undergo intramolecular condensation between its two carboxylic acid groups to form 3-aminophthalic anhydride .[6][7] This is a distinct chemical entity from an isatoic anhydride.

Therefore, to synthesize This compound , the correct and necessary starting material is 2,5-diaminobenzoic acid . This guide will proceed on this corrected chemical basis, detailing the cyclization of an ortho-amino benzoic acid scaffold.

The general mechanism involves the reaction of the ortho-amino benzoic acid with a phosgene equivalent. The reagent acts as a carbonyl bridge, first reacting with the more nucleophilic amine to form an intermediate N-carbonyl chloride (or related activated species), which then undergoes rapid intramolecular cyclization with the neighboring carboxylic acid group to yield the stable six-membered heterocyclic ring of the isatoic anhydride.

Part 2: A Comparative Analysis of Cyclization Reagents

The choice of carbonylating agent is critical and involves a trade-off between reactivity, safety, and ease of handling. The three most common reagents for this transformation are phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI).

| Reagent | Chemical Name | Formula | Physical State | Key Hazards | Rationale for Use |

| Phosgene | Carbonyl chloride | COCl₂ | Colorless Gas | Extremely toxic, corrosive, insidious odor.[8][9][10][11] | Highly reactive, allowing for milder reaction conditions; byproducts (HCl) are gaseous and easily removed. |

| Triphosgene (BTC) | Bis(trichloromethyl) carbonate | C₃Cl₆O₃ | White Crystalline Solid | Toxic upon decomposition; handle with care. | A safe, stable, and easy-to-handle phosgene surrogate that generates phosgene in situ.[12][13] Offers excellent stoichiometric control.[12] |

| CDI | 1,1'-Carbonyldiimidazole | (C₃H₃N₂)₂CO | White Crystalline Solid | Moisture sensitive, corrosive.[14] | A mild, non-halogenated carbonylating agent; useful when acid scavengers or harsh conditions must be avoided.[14][15] |

For laboratory-scale synthesis, triphosgene is often the reagent of choice, providing the reactivity of phosgene without the extreme hazards and specialized equipment associated with handling a toxic gas.[12]

Part 3: Experimental Protocol - Synthesis of this compound

This protocol details the synthesis of this compound from 2,5-diaminobenzoic acid using triphosgene. This method is adapted from established procedures for isatoic anhydride synthesis.[5][12]

Mandatory Safety Precautions

This reaction must be performed in a certified chemical fume hood. Triphosgene and its decomposition products (phosgene, HCl) are toxic and corrosive. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (e.g., Viton or butyl rubber), is mandatory.[16] An HCl scrubbing solution (e.g., concentrated NaOH or NH₄OH) must be prepared to neutralize the off-gas.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Diaminobenzoic Acid | C₇H₈N₂O₂ | 152.15 | 5.00 g | 32.86 |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 3.50 g | 11.79 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 9.2 mL | 66.0 |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 100 mL | - |

| Deionized Water | H₂O | 18.02 | 200 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |

Step-by-Step Methodology

-

Reaction Setup:

-

An oven-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a reflux condenser.[17]

-

The top of the condenser is fitted with a gas outlet tube leading to a gas scrubber containing a basic solution (e.g., 2 M NaOH) to neutralize HCl and any excess phosgene.

-

The system is maintained under an inert atmosphere (Nitrogen or Argon).

-

-

Reagent Preparation:

-

In the reaction flask, dissolve 2,5-diaminobenzoic acid (5.00 g, 32.86 mmol) and triethylamine (9.2 mL, 66.0 mmol) in anhydrous THF (100 mL). Stir until a homogeneous solution is formed. Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

In a separate dry flask, dissolve triphosgene (3.50 g, 11.79 mmol) in anhydrous THF (50 mL). Rationale: One mole of triphosgene delivers three moles of phosgene. A slight excess of the carbonylating agent ensures complete conversion of the starting material.

-

-

Reaction Execution:

-

Cool the solution of the aminobenzoic acid to 0 °C using an ice-water bath.

-

Add the triphosgene solution dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes.

-

A precipitate (triethylamine hydrochloride) will form almost immediately.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by adding 50 mL of deionized water. Caution: This may be exothermic and release some residual gases.

-

Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate. Wash the solid with a small amount of cold THF.

-

Transfer the filtrate to a separatory funnel. Add 100 mL of ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Rationale: The bicarbonate wash removes any unreacted acidic species.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]

-

-

Purification:

-

The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or dioxane) to yield pure this compound.[5]

-

Dry the final product under vacuum to remove residual solvent.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Mechanism & Causality of Experimental Choices

-

Anhydrous Conditions: The use of anhydrous THF is critical because phosgene and its surrogates react readily with water.[8][9] Moisture would consume the reagent and lead to the formation of undesired byproducts, significantly lowering the yield.

-

Stoichiometry of Triphosgene: Triphosgene is a stable dimer of phosgene, which thermally or catalytically decomposes to three equivalents of phosgene. The protocol uses slightly more than 1/3 molar equivalent of triphosgene relative to the starting aminobenzoic acid to ensure a sufficient supply of the active carbonylating species.

-

Role of Triethylamine (TEA): The reaction of the amine with the in-situ generated phosgene forms an N-acyl chloride intermediate and one equivalent of HCl. The subsequent intramolecular cyclization releases a second equivalent of HCl. TEA is a non-nucleophilic organic base that serves as an acid scavenger, neutralizing the HCl as it is formed. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.

-

Controlled Addition at 0 °C: The reaction is highly exothermic. A slow, controlled addition of the triphosgene solution at low temperature is essential to manage the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products.

Conclusion

The synthesis of this compound is a prime example of heterocyclic chemistry that requires a precise understanding of starting material prerequisites and careful control of reaction conditions. By starting with the correct precursor, 2,5-diaminobenzoic acid, and employing a safe and efficient phosgene surrogate like triphosgene, this valuable synthetic intermediate can be prepared effectively. The principles and the detailed protocol outlined in this guide provide researchers and drug development professionals with a robust framework for accessing this and other substituted isatoic anhydride scaffolds, paving the way for future innovations in medicinal chemistry and materials science.

References

- LCSS: PHOSGENE. National Center for Biotechnology Information.

- A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information.

- Phosgene - HAZARD SUMMARY. New Jersey Department of Health.

- Phosgene Safe Practice Guidelines. American Chemistry Council.

- Guidelines for Phosgene Gas Usage in Laboratories. University of Pittsburgh, Environmental Health and Safety.

- Phosgene Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety.

- ISATOIC ANHYDRIDE. Organic Syntheses.

- Carbonyldiimidazole. Wikipedia.

- 1,1'-CARBONYLDIIMIDAZOLE. Organic Syntheses.

- What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. Stack Exchange.

- Isatoic anhydride. Wikipedia.

- A decade review of triphosgene and its applications in organic reactions. PubMed.

- Preparation of isatoic anhydride from phthalimide. ResearchGate.

- A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate.

- Process for producing n,n'-carbonyldiimidazole. Google Patents.

- Organic Syntheses Procedure. Organic Syntheses.

- An Improved and Commercially Viable Process for the Preparation of Apremilast. Asian Journal of Chemistry.

- Synthetic method of 3-aminophthalic anhydride. Google Patents.

- Acid Anhydride Chemistry. Chemistry LibreTexts.

- Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). SpringerLink.

- Organic Syntheses Procedure. Organic Syntheses.

- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.

- Synthesis of isatoic anhydride derivatives (microreview). ResearchGate.

- Method for preparing N-methyl isatoic anhydride. Google Patents.

- A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. Google Patents.

- Preparation of aminophthalic anhydrides. Google Patents.

- Isatoic anhydride derivatives and applications thereof. Google Patents.

- Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. PubMed.

- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. National Center for Biotechnology Information.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

- Chemists Make Strides to Simplify Drug Design, Synthesis. Technology Networks.

- Preparation method of 3-acetyl aminophthalimide. Google Patents.

- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI.

- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents.

- α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. National Center for Biotechnology Information.

- Chapter 5. Shodhganga.

- Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate.

Sources

- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 2. hgs.osi.lv [hgs.osi.lv]

- 3. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]

- 7. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]

- 8. LCSS: PHOSGENE [web.stanford.edu]

- 9. nj.gov [nj.gov]

- 10. americanchemistry.com [americanchemistry.com]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 15. 1,1'-Carbonyldiimidazole:Application and Preparation_Chemicalbook [chemicalbook.com]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 5-Aminoisatoic Anhydride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Aminoisatoic Anhydride (5-AIA), a critical building block in pharmaceutical and materials science. We delve into the molecular characteristics governing its solubility, present qualitative and semi-quantitative solubility data across a spectrum of organic solvents, and offer field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of 5-AIA's behavior in solution to optimize reaction conditions, purification strategies, and formulation development.

Introduction: The Chemical Significance of this compound

This compound (CAS No: 169037-24-5, Molecular Formula: C₈H₆N₂O₃) is a heterocyclic compound of significant interest in synthetic chemistry.[1] Its rigid structure, containing both a reactive anhydride and a nucleophilic aromatic amine, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including quinazolinones, benzodiazepines, and other pharmacologically active heterocycles.[2]

A thorough understanding of the solubility of 5-AIA is a cornerstone of its effective utilization. Solvent selection directly impacts reaction kinetics, yield, and purity. It is the determining factor in developing efficient crystallization-based purification methods and is fundamental to formulating 5-AIA for various applications. This guide bridges theoretical principles with practical, actionable insights to empower scientists in their work with this important reagent.

Theoretical Underpinnings of 5-AIA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 5-AIA offers key insights into its expected solubility profile.

-

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses several polar functional groups capable of engaging in strong dipole-dipole interactions and hydrogen bonding: the primary amine (-NH₂), two carbonyl groups (C=O), and the heterocyclic nitrogen.

-

Hydrogen Bonding: The amine group acts as a hydrogen bond donor, while the carbonyl oxygens and the heterocyclic nitrogen act as hydrogen bond acceptors. This capacity for hydrogen bonding is a dominant factor in its solubility.

-

Aromatic System: The benzene ring constitutes a non-polar, hydrophobic region, contributing to van der Waals interactions.

-

Given this structure, 5-AIA is predicted to be most soluble in polar solvents, particularly those that are aprotic and can effectively solvate the molecule without reacting with the anhydride functionality. Its solubility is expected to be limited in non-polar, aliphatic, or aromatic hydrocarbon solvents.

Solubility Profile of this compound

While precise, temperature-dependent solubility curves for 5-AIA are not widely published, a qualitative and semi-quantitative profile can be constructed from empirical observations in synthetic literature and data on analogous structures.[3][4]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Scientific Insight |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate both the polar functional groups and, to some extent, the aromatic ring of 5-AIA. Anhydrides are generally stable and soluble in DMSO.[3] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong hydrogen bond acceptance. It is a common solvent for reactions involving isatoic anhydrides. Note: Some commercial sources of 5-AIA may contain residual DMF. | |

| N-Methyl-2-pyrrolidone (NMP) | High | NMP shares similar solvent properties with DMF and DMSO and is an effective solvent for polar, heterocyclic compounds. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but is a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a moderately effective solvent, particularly at elevated temperatures.[3] | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate (with reactivity) | While polar and capable of hydrogen bonding, protic solvents like alcohols can react with the anhydride moiety, especially upon heating or in the presence of catalysts.[2] This leads to ring-opening and the formation of an ester-acid derivative, effectively consuming the starting material. Therefore, they are generally unsuitable as inert solvents for reactions but may be used in specific derivatization procedures. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF has a moderate dielectric constant and can act as a hydrogen bond acceptor. It is a viable solvent, especially for promoting reactions where slight insolubility of the starting material can be overcome by heating. |

| Chlorinated | Dichloromethane (DCM) | Low | DCM is a solvent of intermediate polarity. It is unlikely to be a good solvent for the highly polar 5-AIA at room temperature. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | These solvents lack the polarity and hydrogen-bonding capability required to overcome the strong solute-solute interactions of the crystalline 5-AIA. |

Experimental Determination of Thermodynamic Solubility

For applications requiring precise solubility data, the "gold standard" is the experimental determination of thermodynamic or equilibrium solubility.[5] The isothermal shake-flask method is the most reliable and widely used technique.[6][7]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol provides a self-validating system for accurately measuring the solubility of 5-AIA.

Pillar 1: Expertise & Causality The core principle is to create a saturated solution in equilibrium with an excess of the solid solute at a constant temperature. The long equilibration time ensures that the dissolution process has reached its thermodynamic minimum, providing a true solubility value rather than a kinetically trapped supersaturated state.[6]

Pillar 2: Trustworthiness & Self-Validation The protocol includes creating a calibration curve, which is essential for ensuring the accuracy of the final concentration measurement. Analyzing samples at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has indeed been reached; the concentration should not change significantly between these later time points.

Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 5-AIA in the chosen analytical solvent (e.g., DMSO).

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Measure the absorbance (using UV-Vis spectroscopy) or peak area (using HPLC) for each standard.

-

Plot a calibration curve of signal vs. concentration. An R² value > 0.99 is required for a trustworthy assay.

-

-

Equilibration:

-

Add an excess amount of solid 5-AIA to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the vials for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.[6]

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Measure the signal (UV-Vis absorbance or HPLC peak area) of the diluted sample.

-

Use the calibration curve equation to calculate the concentration of 5-AIA in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility concentration in the organic solvent.

-

Diagram: Shake-Flask Solubility Workflow

A flowchart of the isothermal shake-flask method for determining thermodynamic solubility.

Practical Applications: Strategic Solvent Selection

The choice of solvent is not merely about dissolution; it is a strategic decision that influences the outcome of a chemical process.

For Chemical Synthesis:

The ideal solvent should completely dissolve 5-AIA and other reactants at the desired reaction temperature, ensuring a homogeneous reaction mixture. However, it must also be inert to the reactants and reagents.

-

Recommended: For many applications, polar aprotic solvents like DMF, DMSO, or NMP are superior choices. They provide excellent solubility and are generally inert under many reaction conditions.

-

Caution: Protic solvents like alcohols should be avoided unless they are intended to participate in the reaction (e.g., for ring-opening to form an ester).[2]

For Purification by Recrystallization:

Recrystallization requires a solvent system where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[9]

-

Ideal Solvent Characteristics:

-

5-AIA is sparingly soluble at room temperature.

-

5-AIA is highly soluble at the solvent's boiling point.

-

Impurities are either highly soluble at all temperatures or completely insoluble.

-

The solvent does not react with 5-AIA.

-

-

Potential Systems: A mixed solvent system is often effective.[9] For 5-AIA, a good starting point would be a polar solvent in which it is moderately soluble (e.g., THF or Acetonitrile ) used in combination with a non-polar anti-solvent (e.g., Hexane or Toluene ). The compound is dissolved in a minimum amount of the hot primary solvent, and the anti-solvent is added dropwise until turbidity appears, after which the solution is allowed to cool slowly.

Diagram: Solvent Selection Logic

Decision tree for selecting an appropriate solvent system based on the intended application.

Conclusion

This compound exhibits a solubility profile dominated by its polar and hydrogen-bonding functional groups. It is highly soluble in polar aprotic solvents like DMSO and DMF, making them excellent choices for chemical reactions. Its solubility is limited in less polar and non-polar solvents. This differential solubility can be exploited for purification via recrystallization, often using mixed-solvent systems. For precise and reliable data, the isothermal shake-flask method is the recommended protocol. A rational, data-driven approach to solvent selection is paramount to the successful application of this versatile chemical building block in research and development.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- University of Rochester, Department of Chemistry.

- Pharmaceutical Sciences. (2024).

- Fiveable. 4.3 Acid anhydrides - Organic Chemistry II. [Link]

- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. [Link]

- ResearchGate. Is succinic anhydride stable in DMSO?. Discussion. [Link]

- Liu, Z., et al. (2021). Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF) from 278.15 K to 323.15 K. Journal of Molecular Liquids.

- Cava, M. P., et al. (1963). N-Phenylmaleimide. Organic Syntheses, 43, 93.

- Yang, R., et al. (2020). Solubility and thermodynamic modeling of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in three binary solvents (1,4-dioxane, DMF, NMP + ethanol) from 278.15 K to 323.15 K. Journal of Molecular Liquids.

- Hong, D., et al. (2017). Measurement and correlation of the solubility of maleic anhydride in different organic solvents.

- Zhang, J., et al. (2017). Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K.

- Ban, Z., et al. (2020). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.

Sources

- 1. scbt.com [scbt.com]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Reagents & Solvents [chem.rochester.edu]

Unlocking Synthetic Versatility: A Guide to the Nucleophilic Reactivity of 5-Aminoisatoic Anhydride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisatoic anhydride (5-AIA) is a highly versatile and economically significant heterocyclic building block in modern organic synthesis. Its intrinsic reactivity, characterized by two distinct electrophilic carbonyl centers, allows for a broad spectrum of chemical transformations. This guide provides an in-depth exploration of the reactivity of 5-AIA with a range of nucleophiles, including amines, alcohols, and thiols. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and illustrate how these reactions are harnessed for the synthesis of high-value compounds, particularly substituted quinazolinones and other key pharmaceutical intermediates. This document is intended to serve as a practical and authoritative resource for researchers leveraging 5-AIA in synthetic chemistry and drug discovery.

The Core Chemistry of this compound: A Structural Overview

This compound, systematically named 6-amino-2H-3,1-benzoxazine-2,4(1H)-dione, is a stable, solid compound.[1] Its synthetic utility stems from the strained N-carboxyanhydride ring system. This structure contains two key electrophilic sites: the C4-carbonyl (an acyl-carbonate type) and the C2-carbonyl (a carbamate type).

The reactivity of isatoic anhydrides is generally governed by nucleophilic attack at one of these carbonyl carbons, leading to a ring-opening event.[2][3] The regioselectivity of this attack—whether it occurs at C2 or C4—is a critical factor that dictates the final product structure. This choice is influenced by:

-

The Nature of the Nucleophile: "Hard" nucleophiles like primary amines and alcohols preferentially attack the more electrophilic and less sterically hindered C4 position.[2][4]

-

Steric Hindrance: Bulky nucleophiles, such as secondary and tertiary amines, may favor attack at the more accessible C2 position.[2]

-

Reaction Conditions: Solvent, temperature, and the presence of catalysts can modulate the reaction pathway.

The 5-amino substituent on the aromatic ring acts as an electron-donating group, which can subtly influence the electrophilicity of the carbonyl centers but primarily serves as a strategic functional handle for further synthetic elaboration.

Reaction with Amine Nucleophiles: The Gateway to Benzamides and Quinazolinones

The reaction of 5-AIA with amines is arguably its most significant transformation, providing a direct route to 2,5-diaminobenzamide derivatives. These products are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, most notably quinazolinones, which are prominent scaffolds in medicinal chemistry.[5][6][7]

Mechanism with Primary and Secondary Amines

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the C4 carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, causing the anhydride ring to open and eliminate a molecule of carbon dioxide (CO₂), a thermodynamically favorable process that drives the reaction to completion.[8][9]

Figure 1: General mechanism for the reaction of 5-AIA with amine nucleophiles.

Application: One-Pot Synthesis of Quinazolinones

A powerful application of this reactivity is in multicomponent reactions. By combining 5-AIA, a primary amine, and an aldehyde or orthoester, complex 2,3-disubstituted quinazolinones or 2,3-dihydroquinazolin-4(1H)-ones can be synthesized in a single, efficient step.[10][11]

The reaction sequence involves the initial formation of the 2,5-diaminobenzamide, which then condenses with the aldehyde to form a Schiff base. Subsequent intramolecular cyclization and, in some cases, oxidation, yields the final quinazolinone product.

Experimental Protocol: Synthesis of 2,5-Diamino-N-phenylbenzamide

This protocol describes a representative synthesis of a 2,5-diaminobenzamide derivative from 5-AIA and aniline.

Materials:

-

This compound (1.78 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Dimethylformamide (DMF), 20 mL

Procedure:

-

To a solution of this compound in 10 mL of DMF, add a solution of aniline in 10 mL of DMF.

-

Heat the reaction mixture to reflux (approx. 153 °C) for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to afford the pure 2,5-diamino-N-phenylbenzamide.[7]

Reaction with Alcohol and Thiol Nucleophiles: Synthesis of Esters and Thioesters

5-AIA also reacts efficiently with other heteroatomic nucleophiles, such as alcohols and thiols, to produce the corresponding esters and thioesters of 5-aminoanthranilic acid.

Alcoholysis: Formation of 2-Amino-5-aminobenzoates

The reaction with alcohols (alcoholysis) follows a similar mechanistic pathway to aminolysis, involving nucleophilic attack at the C4 carbonyl, ring-opening, and decarboxylation to yield an ester.[2][12] Phenols can also be used, though they are generally less reactive than aliphatic alcohols.[2]

Figure 2: General experimental workflow for reacting 5-AIA with alcohols or thiols.

Thiolysis: Formation of 2-Amino-5-aminothiobenzoates

Thiols are excellent nucleophiles and typically react more readily with isatoic anhydrides than their alcohol counterparts.[2][13] The reaction produces S-thioesters of 5-aminoanthranilic acid, which are valuable synthetic intermediates. The enhanced reactivity of thiols is attributed to the greater nucleophilicity of sulfur compared to oxygen.

Comparative Reactivity Data

The choice of nucleophile significantly impacts reaction conditions and outcomes. The following table summarizes typical observations.

| Nucleophile Class | Typical Product | General Reactivity | Common Conditions | Reference |

| Primary Amines | 2,5-Diaminobenzamides | High | Reflux in DMF or EtOH | [7] |

| Secondary Amines | N,N-Disubstituted 2,5-Diaminobenzamides | Moderate to High | Reflux in DMF | [2] |

| Aliphatic Alcohols | 2-Amino-5-aminobenzoates | Moderate | Reflux, often with catalyst | [2][12] |

| Phenols | Phenyl 2-Amino-5-aminobenzoates | Low to Moderate | Harsher conditions may be needed | [2] |

| Thiols | S-Thioesters | High | Readily at room temp or gentle heat | [2] |

Causality in Experimental Design

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are often used because they effectively solvate the reactants and can be heated to high temperatures to drive the reactions, especially with less reactive nucleophiles.[7] For more reactive nucleophiles, alcohols like ethanol can serve as both solvent and reactant.

-

Temperature: While many reactions proceed at room temperature, heating to reflux is common practice to ensure complete conversion and facilitate the decarboxylation step. The thermal stability of the anhydride allows for a wide operational temperature range.

-

Catalysis: For less reactive nucleophiles like phenols or certain alcohols, an acid or base catalyst can be employed to activate either the anhydride or the nucleophile, thereby increasing the reaction rate.[2] However, many reactions proceed efficiently without any catalyst.

Conclusion and Future Outlook

This compound stands as a cornerstone reagent in heterocyclic and medicinal chemistry. Its predictable yet versatile reactivity with a wide range of nucleophiles provides robust and efficient pathways to valuable chemical entities. The aminolysis reaction, in particular, serves as a powerful and atom-economical gateway to 2,5-diaminobenzamides and the subsequent synthesis of quinazolinone-based drug scaffolds. A thorough understanding of the mechanistic principles governing its reactivity—especially the factors controlling regioselectivity—enables the rational design of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic application of this compound in both traditional and multicomponent synthetic strategies will undoubtedly continue to expand.

References

- Staiger, R. P., & Wagner, E. C. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]

- Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. DARU Journal of Pharmaceutical Sciences. [Link]

- Organic Chemistry Portal. Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

- Kovtunenko, V. O., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

- Szychlińska, E., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO.

- Abdellattif, M. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]

- Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange. [Link]

- ACS Publications. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.

- G. I. Chipen, et al. (2001). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON ISATOIC ANHYDRIDES (2H-3,1-BENZOXAZINE-2,4-DIONES). (REVIEW). Chemistry of Heterocyclic Compounds. [Link]

- Clark, R. H., & Wagner, E. C. (1944). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry. [Link]

- Clark, R. H., & Wagner, E. C. (1944). Isatoic anhydride. i. reactions with primary and secondary amines and with some amides. Journal of Organic Chemistry. [Link]

- Clark, J. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. [Link]

- Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.

- Coates, G. W., et al. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.

- LibreTexts Chemistry. (2023). Reactivity of Anhydrides. LibreTexts Chemistry. [Link]

- Al-Kaysi, R. O., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega. [Link]

- Wikipedia. (n.d.).

- Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.

- Organic Syntheses. (n.d.). isatoic anhydride. Organic Syntheses. [Link]

- YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube. [Link]

- LibreTexts Chemistry. (2023). Acid Anhydrides react with alcohols to form esters. LibreTexts Chemistry. [Link]

- ScienceMadness. (n.d.). Isatoic anhydrides and their uses in heterocyclic synthesis. ScienceMadness. [Link]

- ResearchGate. (2025). Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides (2H-3,1-Benzoxazine-2,4-diones). (Review).

- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

- Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]

- National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.

- PubMed. (n.d.). Ring opening of epoxides with C-nucleophiles. PubMed. [Link]

- Reddit. (2019). Reacting secondary amine with acetic anhydride.

- LibreTexts Chemistry. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. LibreTexts Chemistry. [Link]

- Chemistry of Heterocyclic Compounds. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

- HETEROCYCLES. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. [Link]

- Chemistry Learner. (n.d.). Anhydride Functional Group: Structure, Example, & Reactions. Chemistry Learner. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. myttex.net [myttex.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Hydrolysis Mechanism of 5-Aminoisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisatoic anhydride is a crucial heterocyclic compound utilized as a precursor in the synthesis of a variety of pharmaceuticals and other bioactive molecules. Its reactivity, particularly towards nucleophiles, is central to its synthetic utility. This guide provides a comprehensive examination of the hydrolysis mechanism of this compound, a reaction of significant importance due to its implications for the stability, handling, and reaction control of this versatile building block. The discussion encompasses the core mechanistic pathways, the influence of pH on reaction kinetics, and established experimental protocols for monitoring the hydrolysis process. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering insights grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound, a derivative of isatoic anhydride, is a cornerstone in the synthesis of numerous heterocyclic compounds. Isatoic anhydride itself is a precursor for pharmaceuticals like methaqualone and various 4-quinazolinone-based drugs.[1] The introduction of an amino group at the 5-position enhances the molecule's utility, providing a strategic point for further functionalization and diversification of the resulting molecular scaffolds.

The core of this compound's reactivity lies in its anhydride functionality. Anhydrides are known to react with a wide range of nucleophiles, including water, alcohols, and amines, through a nucleophilic acyl substitution mechanism.[2][3][4] The hydrolysis of this compound, the reaction with water, is a critical consideration in its application. Understanding the mechanism and kinetics of this process is paramount for optimizing reaction conditions, ensuring storage stability, and minimizing the formation of undesired byproducts.[5][6] While thermodynamically all acid anhydrides are unstable in water, their kinetic stability can vary significantly depending on factors like temperature, solubility, and the presence of catalysts.[7]

The Core Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution pathway, resulting in the formation of 5-aminoanthranilic acid and the release of carbon dioxide.[1] The reaction can be conceptualized in the following key steps:

-

Nucleophilic Attack: The process initiates with the attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride ring. This forms a tetrahedral intermediate.[3][4][8]

-

Ring Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the anhydride's C-O bond. This results in the formation of an N-carboxyanthranilic acid intermediate.

-

Decarboxylation: The N-carboxyanthranilic acid intermediate is unstable and readily undergoes decarboxylation to yield the final product, 5-aminoanthranilic acid, and carbon dioxide.

The presence of the amino group at the 5-position can influence the electron density of the aromatic ring and, consequently, the reactivity of the carbonyl groups, but the fundamental mechanism remains consistent with that of other isatoic anhydrides.

The Influence of pH on Hydrolysis Rate

The rate of hydrolysis of anhydrides is significantly influenced by the pH of the aqueous medium.[9] This dependence arises from the nature of the nucleophile and the stability of the anhydride under different pH conditions.

-

Acidic Conditions (pH < 7): In acidic solutions, the concentration of the potent nucleophile, the hydroxide ion (OH⁻), is low. The hydrolysis primarily proceeds via nucleophilic attack by water molecules. While acid catalysis can protonate a carbonyl oxygen, increasing its electrophilicity, the overall rate is generally slower compared to basic conditions. For many anhydrides, acidic conditions offer greater stability.[9]

-

Neutral Conditions (pH ≈ 7): At neutral pH, both water and a small concentration of hydroxide ions are present. The hydrolysis rate is typically faster than in acidic conditions due to the contribution from the more nucleophilic hydroxide ions.

-

Basic Conditions (pH > 7): In alkaline solutions, the concentration of hydroxide ions is high. These are much stronger nucleophiles than water, leading to a significant increase in the rate of hydrolysis.[9] The isatoic anhydride ring is known to be sensitive and can be readily opened in the presence of a strong base.[6]

| pH Range | Primary Nucleophile | Relative Rate of Hydrolysis | Key Considerations |

| Acidic | Water (H₂O) | Slow | Generally, the most stable conditions for the anhydride. |

| Neutral | Water (H₂O) and Hydroxide (OH⁻) | Moderate | A balance between stability and reactivity. |

| Basic | Hydroxide (OH⁻) | Fast | Rapid degradation of the anhydride is expected. |

Table 1: Influence of pH on the Hydrolysis of this compound.

Experimental Protocol for Monitoring Hydrolysis

Monitoring the hydrolysis of this compound is crucial for understanding its kinetics and stability. A common and effective method involves UV-Vis spectrophotometry, as the aromatic nature of the reactant and product allows for distinct spectral signatures.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous, water-miscible solvent where it is stable (e.g., dioxane or acetonitrile).

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 10) to investigate the pH-dependence of the hydrolysis rate.

-

Initiation of Reaction: In a quartz cuvette, rapidly inject a small aliquot of the this compound stock solution into the temperature-controlled buffer solution. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer.

-

Spectrophotometric Monitoring: Immediately begin recording the UV-Vis spectrum of the solution at regular time intervals. The disappearance of the absorbance peak corresponding to this compound or the appearance of the peak for 5-aminoanthranilic acid can be monitored.

-

Data Analysis: Plot the absorbance at a specific wavelength against time. From this data, the initial rate of the reaction can be determined. By performing the experiment at different initial concentrations of the anhydride, the order of the reaction with respect to the anhydride can be established.

Conclusion

The hydrolysis of this compound is a fundamental reaction governed by the principles of nucleophilic acyl substitution. The rate of this process is highly dependent on pH, with significantly faster degradation observed in basic conditions. For researchers and drug development professionals, a thorough understanding of this hydrolysis mechanism is essential for the effective use of this compound as a synthetic precursor. By controlling factors such as pH and temperature, the stability of this valuable compound can be managed, and its reactivity can be harnessed to achieve desired synthetic outcomes. The experimental protocols outlined in this guide provide a framework for the quantitative investigation of this important reaction.

References

- Wikipedia.

- Bora, U. et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]

- Bora, U. et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]

- Meyer, J. F., & Wagner, E. C. (1943). Isatoic anhydride. i. reactions with primary and secondary amines and with some amides. Journal of Organic Chemistry. [Link]

- Google Patents. (2015).

- D'Angelo, J. et al. (2000). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY.

- Chemistry Stack Exchange.

- Google Patents. (1982).

- Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]

- Fiveable. 4.3 Acid anhydrides. Organic Chemistry II. [Link]

- Farmer, S., & Kennepohl, D. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

- YouTube. (2017). Anhydride Hydrolysis. [Link]

- PubChem.

- Organic Syntheses.

- National Institutes of Health. (2012). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters)

- Chemistry Stack Exchange. (2013).

- Royal Society of Chemistry.

- The Royal Society of Chemistry. (2016). Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids. [Link]

- PubMed Central. (2018). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Link]

- NIST WebBook.

- ResearchGate. (2017).

Sources

- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 2. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Aminoisatoic Anhydride

Preamble: Navigating Spectroscopic Data in Drug Discovery

In the landscape of modern pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent development is built. 5-Aminoisatoic anhydride, a key heterocyclic building block, presents a compelling case for the power of integrated spectroscopic analysis. Its utility as a precursor in the synthesis of quinazolinones, dyes, and other pharmacologically active molecules necessitates a deep understanding of its structural and electronic properties.[1]

This guide eschews a conventional data sheet format. Instead, it embarks on a practical, interpretive journey. As experimental spectra for this compound are not widely available in public repositories, we will first establish a robust analytical baseline by thoroughly examining the spectroscopic data of its parent compound, Isatoic Anhydride. Following this, we will apply first principles of spectroscopy to forecast the spectral modifications introduced by the C-5 amino functionalization. This predictive approach not only offers a comprehensive characterization of the target molecule but also equips the research scientist with the causal logic required to interpret spectra of related substituted benzoxazinediones.

The Analytical Imperative: A Multi-Technique Approach

A single spectroscopic technique provides but one dimension of a molecule's identity. It is the synergistic integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) that affords a three-dimensional, high-fidelity confirmation of chemical structure.

-

NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework and probes the electronic environment of each atom.

-

IR Spectroscopy identifies the specific functional groups present, confirming the molecular architecture.

-

Mass Spectrometry provides the exact molecular weight and offers a blueprint of the molecule's fragmentation, corroborating the overall structure.

Below, we detail the application of each technique, first to the known Isatoic Anhydride, and then extending the analysis to its 5-amino derivative.

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the isatoic anhydride core is used. The introduction of the amino group at the C-5 position is explicitly noted.

Caption: IUPAC numbering of Isatoic Anhydride and this compound.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as isatoic anhydride is poorly soluble in less polar solvents). Ensure the solid is fully dissolved.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[2] Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are averaged for a high signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an exponential function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹H NMR Spectrum of Isatoic Anhydride

The aromatic region of isatoic anhydride presents a classic four-proton system. The assignments are based on expected chemical shifts and coupling patterns.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.92 | d | ~7.9 | 1H |

| H-6 | ~7.75 | t | ~7.7 | 1H |

| H-5 | ~7.26 | d | ~8.5 | 1H |

| H-3 | ~7.16 | t | ~7.6 | 1H |

| N-H | ~11.8 | br s | - | 1H |

Data sourced from similar spectra and chemical shift predictions.[3][4]

Causality and Interpretation:

-

H-4: This proton is ortho to a carbonyl group, resulting in significant deshielding and placing it furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-3.

-

H-6: This proton is part of a more complex spin system but is often observed as a triplet due to coupling with both H-5 and H-7. It is deshielded by the adjacent benzene ring and the distant carbonyl.

-

H-3 & H-5: These protons are in a more shielded environment and appear further upfield. Their exact assignment can be complex without 2D NMR, but they typically appear as a doublet and a triplet, respectively.

-

N-H Proton: The amide/carbamate proton is highly deshielded and often broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on solvent and concentration.

Predicted ¹H NMR Spectrum of this compound

The introduction of the powerful electron-donating amino (-NH₂) group at the C-5 position will dramatically alter the electronic landscape of the aromatic ring, leading to predictable changes in the ¹H NMR spectrum.

Expected Changes:

-

-NH₂ Protons: A new, broad singlet will appear, likely in the range of 5-7 ppm. The chemical shift of these protons is highly variable and depends on solvent, concentration, and temperature.

-